3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid
CAS No.: 175278-41-8
Cat. No.: VC20896993
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175278-41-8 |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H14N2O4/c16-13(17)6-4-10-3-5-11(12(9-10)15(18)19)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,16,17) |
| Standard InChI Key | UDLTYRICBOUKIU-UHFFFAOYSA-N |
| Isomeric SMILES | C1CCN(C1)C2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-] |
| SMILES | C1CCN(C1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
| Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
IUPAC Name: (2E)-3-[3-nitro-4-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid
CAS Number: 175278-41-8
Molecular Formula: C₁₃H₁₄N₂O₄
Molecular Weight: 262.26 g/mol
Key Functional Groups:
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Nitro group (-NO₂) at the 3-position of the phenyl ring
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Pyrrolidine ring at the 4-position of the phenyl ring
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Acrylic acid moiety (α,β-unsaturated carboxylic acid)
Synonyms: -
RARECHEM AL BK 0459
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3-(3-Nitro-4-pyrrolidinophenyl)acrylic acid
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(E)-3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)acrylic acid
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 243 °C | |
| Boiling Point | 483.9 ± 45.0 °C (Predicted) | |
| Density | 1.370 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.52 ± 0.10 (Predicted) | |
| Solubility | Not fully characterized | – |
Synthesis and Reactivity
Key Synthetic Pathways
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Coupling Reactions: Formation of the pyrrolidine-substituted phenyl ring via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
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Acrylic Acid Formation: Introduction of the α,β-unsaturated carboxylic acid group via Knoevenagel condensation or Wittig reaction.
Reactivity Highlights
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The acrylic acid moiety acts as a Michael acceptor, enabling conjugate additions with nucleophiles (e.g., thiols, amines) .
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The nitro group may undergo reduction to an amine for further functionalization.
Applications in Research
Antimicrobial Activity
Preliminary studies suggest nitro-containing compounds like this derivative disrupt bacterial cell membranes, though specific data for this compound remain limited.
Organic Synthesis
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